Product packaging for Dan2phos(Cat. No.:)

Dan2phos

Cat. No.: B14086890
M. Wt: 637.3 g/mol
InChI Key: PNEGKWFSVNZASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Phosphine (B1218219) Ligands in Homogeneous Catalysis

The history of homogeneous catalysis is closely intertwined with the development of phosphine ligands. Early examples, such as the use of triphenylphosphine (B44618) (PPh₃) in Wilkinson's catalyst for hydrogenation, demonstrated the potential of phosphines to stabilize metal centers and facilitate catalytic cycles atamankimya.comatamanchemicals.com. Over time, the focus shifted to designing phosphines with tailored electronic and steric properties to optimize catalyst performance for specific reactions. This led to the development of a vast library of phosphine ligands, including bidentate phosphines and those with bulky substituents, which have significantly expanded the scope and efficiency of homogeneous catalytic reactions like cross-coupling and hydroformylation budukhmutualnidhilimited.comfishersci.beuni.lu. The ability to readily vary the substituents on the phosphorus atom allows for fine-tuning of the metal complex's properties, enhancing desired characteristics at different stages of the catalytic cycle budukhmutualnidhilimited.comuni.lu.

Significance of Fluorinated Phosphines in Catalyst Design

The incorporation of fluorine atoms or fluorinated groups into phosphine ligands has become a powerful strategy in catalyst design safarinewsng.com. Fluorine is the most electronegative element, and trifluoromethyl (CF₃) groups are strongly electron-withdrawing. Attaching these groups to a phosphine ligand decreases the electron density on the phosphorus atom, making it a weaker σ-donor and altering its π-acceptor capabilities. This electronic effect can significantly influence the metal-ligand bond and the reactivity of the metal center, potentially changing the rate-determining step of a catalytic reaction and improving catalytic activity. Furthermore, fluorinated ligands can impart unique solubility properties, facilitating the development of catalytic processes in unconventional media such as fluorous phases or supercritical carbon dioxide safarinewsng.com. The presence of trifluoromethyl groups in Danphos-type phosphines has also been shown to increase their robustness against aerial oxidation compared to non-trifluoromethylated sulfonated ligands.

Overview of Dan2phos as a Water-Soluble, Trifluoromethylated Phosphine Ligand

This compound is a notable example of a sulfonated, trifluoromethylated phosphine ligand belonging to the DANPHOS family. Its structure incorporates two bis(3,5-trifluoromethyl)phenyl rings and a sulfonatophenyl group, contributing to its specific properties. The presence of the sulfonate group renders this compound water-soluble, which is advantageous for catalytic reactions conducted in aqueous or biphasic systems, allowing for easier separation and recycling of the catalyst from organic products. The trifluoromethyl groups provide electron-withdrawing characteristics, influencing the electronic properties of the metal center when coordinated. This compound is recognized as a strong π-acceptor aryl phosphine ligand.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H11F12NaO3PS B14086890 Dan2phos

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H11F12NaO3PS

Molecular Weight

637.3 g/mol

InChI

InChI=1S/C22H11F12O3PS.Na/c23-19(24,25)11-4-12(20(26,27)28)7-16(6-11)38(15-2-1-3-18(10-15)39(35,36)37)17-8-13(21(29,30)31)5-14(9-17)22(32,33)34;/h1-10H,(H,35,36,37);

InChI Key

PNEGKWFSVNZASD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Na]

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of Dan2phos and Analogues

Synthetic Pathways for Dan2phos

The synthesis of this compound typically involves the preparation of trifluoromethylated phosphine (B1218219) precursors followed by sulfonation. rsc.org

Preparation of Trifluoromethylated Phosphine Precursors

Trifluoromethylated phosphine precursors, such as bis(3,5-di-trifluoromethylphenyl)phosphine, are key intermediates in the synthesis of this compound. The preparation of triarylphosphines generally involves the reaction of chlorophosphines with organometallic reagents like Grignard or organolithium compounds. tesisenred.net Another approach to synthesize trifluoromethylated phosphines involves the direct radical trifluoromethylation of phosphine chlorides using CF₃Br in the presence of zinc powder. researchgate.net This method has been shown to be scalable and applicable to a range of substituted trifluoromethyl phosphines. researchgate.net

Direct Sulfonation Reactions for this compound Synthesis

Direct sulfonation is a crucial step in introducing the sulfonate group onto the aromatic rings of the trifluoromethylated phosphine precursor to form this compound. Sulfonation of triarylphosphines is commonly achieved using oleum (B3057394) (fuming sulfuric acid). rsc.orgresearchgate.nettandfonline.com However, due to the deactivating effect of the trifluoromethyl groups and the sensitivity of phosphines to oxidation under highly acidic conditions, specific reaction parameters are necessary. rsc.orgresearchgate.net High oleum concentrations and the use of boric acid are often required to facilitate the sulfonation and prevent phosphine oxidation. rsc.orgresearchgate.net Boric acid in oleum is believed to generate a strong acid that protonates the weakly basic phosphines, offering protection against oxidation. rsc.org The sulfonation process can lead to mixtures with varying degrees of sulfonation, necessitating subsequent separation steps. tandfonline.com

Hydrolysis of Trifluoromethyl Groups in Phosphine Synthesis

While not a direct step in the synthesis of this compound itself (which retains its trifluoromethyl groups), the hydrolysis of trifluoromethyl groups is a related methodology used in the synthesis of other carboxylic arylphosphines from trifluoromethylated precursors. This reaction can be achieved using fuming sulfuric acid and boric acid. rsc.orgrsc.orgrsc.org The degree of carboxylation is influenced by the reaction conditions and the substitution pattern of the starting trifluoromethylated phosphines. rsc.orgrsc.org Studies using NMR spectroscopy have been employed to monitor the progression of this hydrolysis reaction. rsc.org

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can involve modifications to the position of the sulfonate group on the phenyl ring or the incorporation of alternative solubilizing groups.

Ortho-, Meta-, and Para-Isomers of this compound

This compound itself is characterized by the sulfonate group being in the meta position on one of the phenyl rings, while the other two phenyl rings are substituted with trifluoromethyl groups at the 3 and 5 positions (meta positions). cymitquimica.comabcr.com The concept of ortho, meta, and para isomerism is fundamental in aromatic chemistry, referring to the relative positions of substituents on a benzene (B151609) ring. wikipedia.org The synthesis of specific positional isomers of substituted aromatic compounds often requires tailored synthetic strategies to control the regioselectivity of the substitution reactions. nih.govriken.jp For sulfonated phosphines, direct sulfonation can lead to mixtures of isomers, and achieving selectivity for a particular isomer like the meta isomer in this compound requires controlled conditions. tandfonline.comchemistrysteps.com The existence and synthesis of ortho- and para-isomers of this compound, such as o-DAN2PHOS (Bis(2-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, sodium salt), have been noted, indicating that variations in the substitution pattern are synthetically accessible. chemicalbook.comgoogle.comgoogleapis.com

Structural Modifications with Alternative Solubilizing Groups

While the sulfonate group provides water solubility to this compound, other strategies for introducing solubility into phosphine ligands exist. This can involve incorporating different functional groups that enhance solubility in various media. For instance, the development of novel solubilizing-protecting groups, such as those based on modified acetamidomethyl (Acm) groups with charged amine moieties, has been explored in the synthesis of complex molecules to improve solubility and handling. nih.gov Although not specifically applied to this compound in the provided context, this highlights the broader chemical approaches to modifying ligand structures for desired solubility properties.

Compound Information

Advanced Characterization Techniques in this compound Research

Advanced characterization techniques provide detailed insights into the molecular structure, electronic properties, and steric environment of this compound and its complexes. epa.goveuropa.eumdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Steric Properties

NMR spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing phosphine ligands and their coordination compounds. researchgate.netepo.orggoogleapis.comnajah.edugoogle.comsoton.ac.uk The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, providing information about its electron density and the nature of its bonding. Changes in chemical shift upon coordination to a metal center can indicate the extent of electron donation from the phosphine ligand.

For example, ³¹P NMR spectroscopy has been used to monitor the stability of Danphos-Pd complexes in aqueous solutions. epo.orggoogleapis.comgoogle.com Figure 8A-D and Figure 9 in one study show the ¹²¹ MHz ³¹P NMR spectra of o-DANPHOS and its palladium complex under different storage conditions. epo.orggoogleapis.comgoogle.com These spectra demonstrate that improper storage can lead to the oxidation of the phosphine to the corresponding phosphine oxide, which is detectable by a change in the ³¹P NMR signal. epo.orggoogle.com

NMR spectroscopy also provides information about the symmetry and steric environment around the phosphorus center. Coupling constants, such as ¹JSeP in selenophosphines, can be used to assess the electronic properties and the insulating effect of spacer groups on the phosphorus atom. researchgate.net ¹H and ¹³C NMR spectroscopy are routinely used in conjunction with ³¹P NMR to provide a comprehensive structural characterization of the organic framework of the phosphine and its derivatives. researchgate.netresearchgate.net

X-ray Crystallography of this compound and its Coordination Compounds

X-ray crystallography has been used in the study of this compound and related phosphines to confirm their structures and to understand their coordination modes with various metal centers, such as palladium. researchgate.net Structural studies of coordination compounds involving phosphine ligands have revealed various coordination geometries, including distorted tetrahedral arrangements. soton.ac.ukrsc.org The ability to obtain single crystals suitable for X-ray diffraction is often a crucial step in the structural elucidation process. najah.edusoton.ac.uk

While specific detailed crystallographic data for this compound itself were not extensively detailed in the search results, the technique is generally applied to confirm the solid-state structure of synthesized ligands and their metal complexes, providing empirical data on how the ligand's structure, including the trifluoromethyl and sulfonate groups, influences its coordination behavior and the resulting complex geometry. nih.govresearchgate.netrsc.org This structural information is vital for understanding the relationship between the ligand structure and its performance in catalytic reactions.

Coordination Chemistry of Dan2phos Metal Complexes

Palladium Complexes of Dan2phos

Palladium is a transition metal frequently employed in catalysis, with its inorganic and coordination chemistry primarily involving oxidation states 0 and +2, although +1 and +4 are also known researchgate.net. Palladium(II) commonly forms four-coordinated complexes with a square planar geometry researchgate.net.

Formation of Pd(0) and Pd(II) Species with this compound

In palladium-catalyzed reactions, the catalytic cycle often involves transitions between Pd(0) and Pd(II) oxidation states organic-chemistry.org. The formation of active catalytic species can occur in situ by combining a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, with the necessary ligand thermofishersci.in. Palladium(II) salts can be combined with phosphine (B1218219) ligands in water, either buffered or un-buffered, to prepare Pd catalysts google.com.

The reduction of Pd(II) to Pd(0) is a crucial step in many palladium-catalyzed processes nih.gov. However, the outcome of this reduction can be influenced by factors such as the stoichiometry of palladium to phosphine ligand, the order of reagent addition, the nature of the palladium precursor, and the specific phosphine ligand used nih.gov. For some phosphine ligands, including bulky and electron-rich ones, the catalytically active species is believed to be a monoligated Pd(0) complex, which exists in equilibrium with a less reactive diligated species uwindsor.canih.gov.

Ligand to Metal Ratios in this compound-Palladium Catalysis

The ratio of ligand to metal can significantly impact the performance of palladium catalysts google.comnih.govresearchgate.net. Experiments have demonstrated that for some phosphine-coordinated palladium catalysts, including those with DANPHOS family compounds like this compound, an excess of phosphine over palladium can lead to improved catalytic performance google.com. An optimal ratio of Pd to phosphine has been found to be between 1:6 and 1:12 in certain applications google.com. This excess of ligand can help prevent palladium aggregation, potentially improving turnover numbers .

Data Table 1: Effect of Ligand:Palladium Ratio on Catalytic Activity (Illustrative based on general phosphine-Pd catalysis)

Ligand:Pd RatioObserved Effect on Catalytic ActivityPotential ReasonSource Type (Illustrative)
Low (e.g., 1:1)Variable; can be less activePotential for catalyst aggregation, insufficient stabilization of active speciesGeneral literature uwindsor.caresearchgate.net
Optimal (e.g., 1:6 to 1:12 for some systems)Improved activity, higher TONsPrevention of aggregation, stabilization of active species (e.g., monoligated Pd(0))Specific studies google.com
High (e.g., >1:12)Can sometimes decrease activityFormation of less reactive highly ligated speciesGeneral literature researchgate.net

Note: This table provides a general illustration based on findings regarding phosphine-palladium catalysis and specific mentions of optimal ratios for DANPHOS family ligands. Specific optimal ratios are highly dependent on the reaction conditions and the specific this compound derivative used.

Influence of this compound Ligand Structure on Palladium Coordination Geometry

Palladium(II) complexes typically exhibit a square planar coordination geometry researchgate.netajol.inforsc.orgquora.comnih.gov. The coordination geometry around the palladium center is influenced by the nature and denticity of the ligands allen.inresearchgate.netajol.info. This compound, as a diphosphine ligand, can coordinate to a metal center through its phosphorus atoms . The specific structure of the this compound ligand, including the presence of substituents like trifluoromethyl groups, can influence its electronic and steric properties rsc.org, which in turn affects the coordination environment and geometry around the palladium center. While specific details on the precise coordination geometry of this compound with palladium were not extensively detailed in the provided snippets, related studies on palladium complexes with phosphine ligands indicate square planar geometries for Pd(II) ajol.inforsc.orgquora.comnih.gov and the potential for tetrahedral or other geometries depending on the oxidation state and ligand bulk quora.com. The bulky nature and electron-rich character of certain phosphines, including potentially this compound derivatives, are known to influence the formation of specific palladium species, such as monoligated Pd(0) complexes, which are considered highly reactive in catalysis uwindsor.canih.gov.

Rhodium Complexes of this compound

Rhodium is another transition metal widely used in catalysis, exhibiting various oxidation states, with +I, +II, and +III being the most common . Rhodium(I) complexes are often square planar and are involved in catalytic reactions like hydroformylation .

Synthesis of Rhodium-Dan2phos Catalytic Systems

Rhodium-Dan2phos catalytic systems are synthesized for applications such as hydroformylation rsc.org. Rhodium(I) precatalysts, often containing diolefin ligands, can be used to generate rhodium/diphosphine complexes in situ by reaction with a diphosphine ligand like this compound mdpi.com. The reaction conditions, including the solvent, can play a role in the outcome of this in situ synthesis mdpi.com. This compound, being a sulfonated phosphine, can be used in aqueous multiphasic catalytic systems rsc.orgd-nb.info.

Coordination Modes of this compound with Rhodium Centers

Diphosphine ligands can exhibit various coordination modes with metal centers, including bidentate (κ²) or even tridentate (κ³) if other donor atoms are present or the ligand framework allows csic.esrsc.orgd-nb.info. While specific details on the coordination modes of this compound with rhodium were not explicitly detailed, related diphosphine ligands have been shown to adapt their coordination mode based on the requirements of the complex and the reaction conditions csic.esd-nb.info. The flexibility of the ligand backbone can allow for different coordination geometries csic.es. Rhodium complexes can exhibit square planar or octahedral geometries depending on the oxidation state and ligands . Studies on rhodium complexes with diphosphine ligands indicate the formation of various species, including penta-coordinated complexes mdpi.com. The electronic properties of the phosphine ligand, influenced by substituents like trifluoromethyl groups in this compound, can change the electronic properties of the rhodium catalyst rsc.org.

Other Transition Metal Complexes with this compound

While phosphine ligands like this compound are frequently studied in the context of rhodium-catalyzed reactions, their coordination chemistry extends to other transition metals. fishersci.finih.gov For instance, this compound has been employed as a ligand in palladium-catalyzed reactions. In the telomerization of 1,3-butadiene (B125203) with acetic acid, a reaction catalyzed by palladium(II) acetate (B1210297), the presence of this compound as a ligand resulted in significant catalytic activity. Under specific conditions (100 °C for 24 hours), a palladium catalyst associated with this compound achieved a turnover number (TON) of 14,600 with 89% selectivity towards telomers at 75% 1,3-butadiene conversion. This demonstrates the ability of this compound to form active complexes with palladium, highlighting its potential in palladium-catalyzed transformations.

Stereoelectronic Properties of this compound Ligands

The properties of a phosphine ligand in coordination chemistry are significantly influenced by its stereoelectronic parameters, which encompass both electronic effects (how the ligand affects the electron density at the metal center) and steric effects (the spatial bulk of the ligand). This compound, with its specific substituents, exhibits distinct stereoelectronic properties.

The presence of electron-withdrawing groups on a phosphine ligand impacts its electron-donating ability towards a metal center. Trifluoromethyl (CF₃) groups are known for their strong electron-withdrawing nature. fishersci.finih.gov In this compound, the incorporation of two bis(3,5-trifluoromethyl)phenyl rings leads to a significant decrease in electron density at the phosphorus atom. fishersci.finih.gov This electron-withdrawing effect is transmitted to the metal center upon coordination, reducing its electron density. fishersci.finih.gov This change in electronic environment at the metal can influence various aspects of its reactivity, including altering the rate-determining step of catalytic reactions. fishersci.finih.gov The sulfonate (SO₃⁻) group, while contributing to the ligand's water solubility, also influences the electronic distribution within the molecule.

Catalytic Applications of Dan2phos Based Systems

Telomerization Reactions Catalyzed by Dan2phos-Metal Complexes

Telomerization is a catalytic reaction involving the linear dimerization of 1,3-dienes with the simultaneous addition of a nucleophile. wikipedia.org Palladium complexes are commonly employed as catalysts for this transformation. wikipedia.orgresearchgate.net

Palladium-Catalyzed Telomerization of 1,3-Dienes

Palladium-catalyzed telomerization of 1,3-butadiene (B125203) with various nucleophiles is a well-studied reaction for synthesizing diverse compounds. researchgate.netmdpi.com The reaction typically involves a palladium(0) complex, which can be formed in situ from a palladium(II) precursor. wikipedia.org

This compound has been investigated as a ligand in the palladium-catalyzed telomerization of 1,3-butadiene with different nucleophiles, including alcohols and acetic acid. researchgate.netmdpi.com For instance, the telomerization of 1,3-butadiene with acetic acid catalyzed by palladium(II) acetate (B1210297) in the presence of this compound in an ionic liquid has been reported. researchgate.netresearchgate.net This reaction yielded telomers with high selectivity. researchgate.netresearchgate.net Similarly, the telomerization of 1,3-butadiene with various bio-based alcohols has been explored using palladium catalysts, leading to the formation of 2,7-octadienyl ether monomers. mdpi.com While the specific use of this compound with all these alcohols is not explicitly detailed in the search results, the general application of palladium-phosphine catalysts in telomerizing butadiene with alcohols is well-established. rsc.orgrsc.org

In the telomerization of 1,3-butadiene with acetic acid using a palladium(II) acetate/Dan2phos system in an ionic liquid at 100 °C for 24 hours, a turnover number (TON) of 14,600 was achieved, with 89% selectivity towards telomers at 75% 1,3-butadiene conversion and complete acetic acid conversion. researchgate.netresearchgate.net

Here is a representative example of telomerization with acetic acid:

ReactantsCatalyst SystemConditionsConversion (1,3-Butadiene)Selectivity (Telomers)TON
1,3-Butadiene, Acetic AcidPd(OAc)2 / this compound / Ionic Liquid100 °C, 24 h75%89%14,600

The regioselectivity and chemoselectivity of the telomerization reaction are influenced by the nature of the ligands coordinated to the palladium center and the nucleophile. wikipedia.orgresearchgate.net In the telomerization of 1,3-dienes with a nucleophile, the nucleophilic attack can occur at different positions of the η³-octadienyl chain, leading to linear or branched products. wikipedia.org Steric factors can favor attack at the less substituted side. wikipedia.org

In the context of this compound, its structure as a trifluoromethylated sulfonated triarylphosphine suggests that both electronic and steric factors play a role in determining the reaction outcome. While specific detailed studies on the regioselectivity and chemoselectivity imparted solely by this compound were not extensively found in the provided search results, the high selectivity to telomers (89%) observed in the acetic acid telomerization indicates favorable control over side reactions. researchgate.netresearchgate.net Chemoselectivity refers to the preferential reaction with one functional group over others. youtube.com Regioselectivity refers to the preference for bond formation at a specific atom in a molecule. youtube.com

Telomerization of 1,3-Butadiene with Various Nucleophiles (e.g., Alcohols, Acetic Acid)

Comparison of this compound with Other Phosphine (B1218219) Ligands in Telomerization

Phosphine ligands are crucial in palladium-catalyzed reactions, influencing the stability, activity, and selectivity of the metal complex. tcichemicals.comsigmaaldrich.com The electronic and steric properties of phosphine ligands are key factors. tcichemicals.com Bulky phosphine ligands can enhance catalytic activity and selectivity. tcichemicals.comcsic.es

Hydroformylation Processes Utilizing this compound-Metal Catalysts

Hydroformylation is a process that adds a formyl group (-CHO) and a hydrogen atom to an alkene, typically catalyzed by rhodium or cobalt complexes.

Rhodium-Catalyzed Hydroformylation of Alkenes

Rhodium complexes are widely used as catalysts in the hydroformylation of alkenes due to their high activity and selectivity. While the search results mention the use of phosphine ligands with rhodium catalysts in hydrogenation and cyclization reactions, specific details regarding the application of this compound in rhodium-catalyzed hydroformylation of alkenes were not found. tcichemicals.com Research on rhodium catalysis with various ligands is ongoing, but the provided information does not include studies on this compound in this specific context.

Hydroformylation of 1-Alkenes (e.g., 1-Octene)

This compound has been successfully applied in the hydroformylation of 1-alkenes, such as 1-octene (B94956). Studies have demonstrated its use in multiphasic aqueous hydroformylation systems, often in conjunction with rhodium precursors like [Rh(acac)(CO)₂] nptel.ac.inrsc.org. In these systems, the water-soluble nature of sulfonated phosphine ligands like this compound allows the catalyst to reside in an aqueous phase, facilitating separation from the organic product phase Current time information in Bangalore, IN.rsc.org.

Research has shown that rhodium catalysts modified with this compound can achieve high turnover numbers (TONs) in the hydroformylation of 1-octene. For instance, TONs exceeding 100,000 have been reported in repetitive batch experiments nptel.ac.in.

Influence of this compound on Regioselectivity (Linear to Branched Ratios)

A key aspect of hydroformylation is the regioselectivity, typically expressed as the ratio of linear (n-) to branched (iso-) aldehyde products (l:b ratio). The electronic and steric properties of the phosphine ligand play a crucial role in determining this ratio core.ac.uk. This compound, with its electron-withdrawing trifluoromethyl groups, has been shown to influence the regioselectivity in the hydroformylation of 1-alkenes. Current time information in Bangalore, IN.rsc.org

Specifically, in the hydroformylation of 1-octene, the use of the this compound ligand has been reported to yield linear to branched ratios of up to 4.6 Current time information in Bangalore, IN.rsc.orgosi.lv. This improvement in regioselectivity towards the linear aldehyde is attributed, in part, to the electron-withdrawing nature of the trifluoromethylated phosphines. Current time information in Bangalore, IN.osi.lv

Alkene Ligand l:b Ratio Conditions Source
1-Octene This compound 4.6 Multiphasic aqueous hydroformylation Current time information in Bangalore, IN.rsc.orgosi.lv
Hydroformylation of Functionalized Olefins (e.g., Vinyl Acetate, Allyl Cyanide)

The Danphos family of ligands, which includes this compound, has also been investigated in the biphasic hydroformylation of functionalized olefins such as vinyl acetate and allyl cyanide Current time information in Bangalore, IN.nih.gov. The incorporation of electron-withdrawing groups in these sulfonated phosphines has been noted to increase the reaction rate compared to non-trifluoromethylated counterparts. nih.gov

While specific detailed data for this compound alone in the hydroformylation of vinyl acetate or allyl cyanide is less extensively highlighted in the immediate search results compared to 1-octene, the mention of the Danphos family's improved activity in these reactions suggests the potential utility of this compound in such transformations. Current time information in Bangalore, IN.nih.gov

Role of Fluoroalkylation in Enhancing Hydroformylation Catalysis with this compound

The presence of trifluoromethyl groups (fluoroalkylation) in the structure of this compound significantly impacts its performance in hydroformylation catalysis. These electron-withdrawing groups decrease the electron density at the phosphorus atom, which in turn affects the electronic properties of the coordinated rhodium center Current time information in Bangalore, IN.rsc.org. This can influence the rate-determining step of the catalytic cycle, potentially leading to improved catalytic activity Current time information in Bangalore, IN.rsc.org.

Furthermore, trifluoromethylated phosphines, including this compound, have been shown to improve regioselectivity towards the linear aldehyde in the hydroformylation of 1-alkenes Current time information in Bangalore, IN.rsc.orgosi.lv. This effect is consistent with previous reports on the influence of π-accepting ligands like fluorinated phosphines on hydroformylation regioselectivity. Current time information in Bangalore, IN.rsc.org

Asymmetric Catalysis with this compound

Asymmetric catalysis is a critical area in organic chemistry focused on synthesizing chiral compounds with high enantiomeric purity strem.comharvard.eduoaepublish.comsnf.ch. The design and application of chiral ligands are central to achieving enantioselectivity mdpi.com. Chiral derivatives of phosphine ligands like this compound have found applications in asymmetric transformations.

Chiral this compound Derivatives in Enantioselective Transformations

Chiral this compound derivatives function as chiral ligands in transition metal-catalyzed enantioselective reactions nih.gov. By creating a chiral environment around the metal center, these ligands can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other mdpi.com. The synthesis and application of chiral ligands are ongoing areas of research aimed at developing efficient methods for producing enantiopure molecules. nih.govbeilstein-journals.org

While detailed examples of specific enantioselective transformations catalyzed by chiral this compound derivatives beyond hydrogenation are not extensively detailed in the provided search results, its classification as a chiral ligand implies its potential utility in various asymmetric reactions where chiral phosphines are employed.

Asymmetric Hydrogenation of Ketones and Related Substrates

Chiral this compound has been identified as an efficient chiral ligand for rhodium-catalyzed asymmetric hydrogenation nih.gov. Specifically, it has been noted for its effectiveness in the asymmetric hydrogenation of tert-alkyl ketones Current time information in Bangalore, IN.. Asymmetric hydrogenation of ketones is a widely used method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.

Chiral this compound has also been reported as a chiral ligand for the rhodium-catalyzed asymmetric hydrogenation of enamines nih.gov. Asymmetric hydrogenation of unsaturated compounds, including enamines, is a useful strategy for synthesizing chiral amines and other intermediates. osi.lv

While specific data tables detailing the enantioselectivity (expressed as enantiomeric excess, ee) and conversion for asymmetric hydrogenation of various ketones or enamines using chiral this compound are not present in the provided snippets, the literature indicates its effectiveness as a chiral ligand for these transformations. Current time information in Bangalore, IN.nih.gov

Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound has been employed as a ligand in palladium-catalyzed cross-coupling reactions, a class of reactions crucial for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Specifically, this compound has been utilized in palladium-catalyzed Suzuki-Miyaura coupling reactions. nih.govgithub.io The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryls through the coupling of aryl or vinyl boronic acids with aryl or vinyl halides, catalyzed by palladium complexes. github.io

Beyond Suzuki coupling, this compound has also been reported as a ligand in palladium-catalyzed Kumada-Corriu cross-coupling reactions. The Kumada-Corriu coupling involves the reaction between aryl or vinyl halides and Grignard reagents, catalyzed by palladium or nickel complexes. Furthermore, palladium catalysts featuring ligands from the Danphos family, including this compound, have demonstrated utility in Buchwald-Hartwig amination reactions, which form carbon-nitrogen bonds between aryl halides and amines. Palladium catalysts comprising Pd coordinated by a Danphos family compound have shown improved performance in certain environments.

Exploration of Novel Catalytic Transformations with this compound

The application of this compound extends beyond traditional cross-coupling reactions to include other significant catalytic transformations. One notable example is the telomerization of 1,3-butadiene with acetic acid. github.ionih.gov This reaction, catalyzed by palladium(II) acetate in conjunction with this compound, has been successfully conducted in an ionic liquid medium. github.ionih.gov In one study, the reaction performed at 100 °C for 24 hours yielded a high turnover number (TON) of 14,600 with 89% selectivity towards the desired telomers at 75% 1,3-butadiene conversion and complete acetic acid conversion. github.ionih.gov

This compound has also been reported as a ligand in rhodium-catalyzed hydroformylation reactions of alkenes. The incorporation of electron-withdrawing groups, such as the trifluoromethyl groups present in this compound, in the phosphine structure can influence the electronic properties of the metal catalyst, thereby affecting reaction activity and selectivity. Studies have indicated that ligands from the Danphos family, including this compound, improved catalyst activity in the biphasic hydroformylation of substrates like vinyl acetate and allyl cyanide. Furthermore, trifluoromethylated phosphines, such as this compound, have been shown to improve regioselectivity towards the linear aldehyde product in hydroformylation.

Mechanistic and Computational Investigations of Dan2phos Catalysis

Elucidation of Reaction Mechanisms for Dan2phos-Catalyzed Processes

The mechanism of a catalytic reaction is a step-by-step description of the chemical transformations that convert reactants into products, facilitated by the catalyst. For this compound-metal complexes, particularly with palladium, these mechanisms are often complex, involving multiple intermediates and transition states.

One notable example of a kinetic study involving this compound is the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with acetic acid. researchgate.netresearchgate.net In this reaction, the this compound ligand, a trifluoromethylated sulfonated triarylphosphine, has been shown to be highly effective. researchgate.netresearchgate.net The reaction, conducted at 100 °C over 24 hours, demonstrated a high turnover number (TON) of 14,600. researchgate.netresearchgate.net This indicates that a single palladium-Dan2phos catalytic unit can generate a large number of product molecules, highlighting the efficiency of the catalyst system. The reaction also exhibited high selectivity, with 89% of the products being the desired telomers, at a 75% conversion of 1,3-butadiene and complete conversion of acetic acid. researchgate.net

Table 1: Kinetic Data for the Telomerization of 1,3-Butadiene with Acetic Acid Catalyzed by a Pd/Dan2phos System

ParameterValue
Catalyst SystemPalladium(II) acetate (B1210297) / this compound
ReactionTelomerization of 1,3-butadiene with acetic acid
Temperature100 °C
Reaction Time24 h
Turnover Number (TON)14,600
Selectivity to Telomers89%
1,3-Butadiene Conversion75%
Acetic Acid Conversion100%

This table presents kinetic data from a study on the telomerization of 1,3-butadiene with acetic acid, showcasing the high efficiency of the palladium-Dan2phos catalyst system. researchgate.netresearchgate.net

While detailed kinetic rate laws for this compound-catalyzed reactions are not extensively reported in the literature, the high TON observed in the telomerization reaction suggests that the catalyst is robust and maintains its activity over a prolonged period. Further kinetic studies would be beneficial to determine the reaction order with respect to each reactant and the catalyst, which would provide deeper insights into the rate-determining step of the catalytic cycle.

The catalytic cycles for reactions mediated by this compound-metal complexes, particularly with palladium, are generally believed to follow the established mechanisms for related phosphine-ligated palladium catalysts. These cycles typically involve a series of fundamental organometallic reactions, including oxidative addition, migratory insertion, transmetalation, and reductive elimination. This compound is a member of the DANPHOS family of ligands and is utilized in a variety of palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, as well as Tsuji-Trost allylations. google.comepo.orggoogle.com

A general proposed catalytic cycle for a palladium-Dan2phos catalyzed cross-coupling reaction, for instance, a Suzuki-Miyaura coupling, would likely proceed as follows:

Oxidative Addition: The active Pd(0) species, stabilized by the this compound ligand, reacts with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: The Pd(II) intermediate then undergoes transmetalation with an organoboron reagent (R'-B(OR)2), where the R' group replaces the halide on the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond (R-R') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The specific details of the catalytic cycle, such as the coordination number and geometry of the palladium intermediates, will be influenced by the structure of the this compound ligand and the reaction conditions. The presence of the sulfonate group in this compound imparts water solubility, making it particularly suitable for aqueous-phase catalysis.

Kinetic Studies of this compound-Mediated Reactions

Density Functional Theory (DFT) Studies of this compound Complexes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In the context of this compound catalysis, DFT studies can provide valuable insights into the geometry, stability, and reactivity of the catalyst and its intermediates, which are often difficult to study experimentally.

For this compound, the presence of trifluoromethyl groups on the phenyl rings would be expected to have a significant impact on its electronic properties. These electron-withdrawing groups would likely reduce the electron-donating ability of the phosphine (B1218219) compared to unsubstituted triphenylphosphine (B44618). This electronic modification can be beneficial in certain catalytic applications.

Upon coordination to a metal center, such as palladium, the electronic structure of both the ligand and the metal are perturbed. DFT calculations could be used to model these changes, providing information on bond lengths, bond angles, and the distribution of electron density in the resulting metal-Dan2phos complex.

DFT calculations are particularly useful for modeling the transition states of chemical reactions, which are high-energy species that cannot be isolated experimentally. By calculating the energy of transition states and intermediates along a reaction pathway, a detailed energy profile of the catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding the observed kinetics and selectivity of the reaction.

Although specific computational models for transition states in this compound-catalyzed reactions have not been reported, studies on similar palladium-phosphine systems provide a framework for how such investigations would be conducted. For example, in a cross-coupling reaction, DFT could be used to model the transition states for oxidative addition, transmetalation, and reductive elimination. The calculated energy barriers for these steps would reveal which step is kinetically most demanding and thus likely to be rate-limiting.

Table 2: Hypothetical DFT-Calculated Energy Barriers for a this compound-Palladium Catalyzed Cross-Coupling Reaction

Catalytic StepHypothetical Energy Barrier (kcal/mol)
Oxidative Addition15 - 20
Transmetalation10 - 15
Reductive Elimination5 - 10

This table presents hypothetical energy barriers for the key steps in a cross-coupling reaction catalyzed by a this compound-palladium complex, based on typical values from DFT studies of related systems. The actual values would need to be determined by specific DFT calculations for the this compound system.

Electronic Structure Analysis of this compound and its Metal Adducts

Spectroscopic Techniques for In Situ Mechanistic Probing (e.g., Operando Spectroscopy)

In situ and operando spectroscopic techniques are invaluable tools for studying catalytic reactions under real working conditions. These methods allow for the direct observation of catalyst structure and intermediates during the reaction, providing a dynamic picture of the catalytic process.

While there are no specific reports in the literature on the use of operando spectroscopy to study this compound-catalyzed reactions, the principles of these techniques are broadly applicable. Techniques such as in situ NMR, IR, and X-ray absorption spectroscopy could be employed to monitor the changes in the this compound ligand and the palladium center throughout the catalytic cycle.

For example, in situ ³¹P NMR spectroscopy would be particularly useful for tracking the coordination of the this compound ligand to the palladium center and for identifying different palladium-phosphine species present in the reaction mixture. Changes in the chemical shift and coupling constants of the phosphorus nucleus would provide information about the electronic and steric environment of the ligand.

Operando IR spectroscopy could be used to monitor the vibrational modes of reactants, products, and intermediates, providing real-time kinetic information. X-ray absorption spectroscopy (XAS) could probe the oxidation state and coordination environment of the palladium catalyst during the reaction.

The application of these advanced spectroscopic techniques to this compound catalysis would undoubtedly provide a wealth of information, leading to a more complete understanding of its reaction mechanisms.

Strategies for Catalyst Recovery and Recycling of Dan2phos Systems

Development of Biphasic and Multiphasic Catalysis with Dan2phos

Biphasic and multiphasic catalysis represent a leading approach to address the challenge of catalyst separation. mdpi.com In these systems, the reaction occurs in a homogeneous phase, but the catalyst is contained within a separate liquid phase that is immiscible with the product phase, allowing for simple separation by decantation at the end of the reaction.

Aqueous biphasic catalysis is a well-established green chemistry approach that uses water as a benign solvent to immobilize a water-soluble catalyst. mdpi.com The organic products remain in a separate, immiscible organic phase, facilitating easy separation and catalyst reuse. mdpi.comnih.gov This technique is particularly effective for reactions involving polar substrates but faces limitations with nonpolar, long-chain olefins due to insufficient mass transfer between the aqueous catalyst phase and the organic substrate phase. mdpi.comd-nb.info

The this compound ligand, being a sulfonated phosphine (B1218219), is designed for solubility in aqueous media. The sulfonate groups render the rhodium-Dan2phos complex hydrophilic, anchoring it in the aqueous phase. Research has shown that ligands from the Danphos family, which includes this compound, can improve catalyst activity in the biphasic hydroformylation of certain substrates. The incorporation of electron-withdrawing trifluoromethyl groups in the this compound structure modifies the electronic properties of the rhodium catalyst. Specifically, studies on the hydroformylation of 1-octene (B94956) have demonstrated that while ligands with more sulfonate groups like TPPTS show higher activity, fluorinated phosphines such as this compound can significantly enhance the regioselectivity towards the desired linear aldehyde. d-nb.info For instance, using a this compound ligand resulted in a linear to branched aldehyde ratio of 4.6, an improvement over other phosphine ligands under similar conditions. d-nb.info

Ionic liquids (ILs) have emerged as promising alternative media for biphasic catalysis. mdpi.com These non-volatile, thermally stable salts that are liquid at or near room temperature can dissolve a wide range of organic and inorganic compounds, including transition metal catalysts. mdpi.combnl.gov A key advantage of ILs is their ability to form biphasic systems with common organic solvents, allowing the catalyst to be immobilized in the IL phase while the products are extracted with an organic solvent. mdpi.com This approach can enhance catalyst stability and facilitate recycling.

While specific studies focusing exclusively on this compound in ionic liquids are not extensively detailed in the provided search results, the principle is broadly applicable. The this compound ligand could be used in a biphasic system where the catalyst is dissolved in an ionic liquid. researchgate.netfrontiersin.org The choice of ionic liquid can be tailored to optimize catalyst retention and product separation. mdpi.com Research has shown that ILs can act as both the solvent and electrolyte, boosting the energy efficiency and speed of reactions without loss of selectivity for other catalyst systems. bnl.gov This suggests a potential avenue for developing highly efficient and recyclable this compound-based catalytic systems.

To overcome the mass transfer limitations of traditional aqueous biphasic systems with nonpolar substrates, multiphasic approaches using phase transfer agents have been developed. One innovative strategy involves the use of micelle-like polymer particles. These particles consist of a nonpolar core (e.g., polystyrene) and a hydrophilic shell. d-nb.info They function as both phase transfer agents for the nonpolar substrates and as carriers for the sulfonated catalyst. d-nb.info

In the context of this compound, these polymer particles are dispersed in the aqueous catalyst phase. d-nb.info The nonpolar core of the particles can solubilize the nonpolar substrate (like long-chain alkenes), effectively transporting it to the vicinity of the catalyst. The hydrophilic shell, often containing ammonium (B1175870) salt monomers, interacts electrostatically with the sulfonated this compound ligand, binding the catalyst to the particle. d-nb.info This creates a microreactor environment at the particle-water interface, reducing mass transfer limitations and enhancing reaction rates. Research on the hydroformylation of 1-octene using sulfonated phosphines demonstrated that trifluoromethylated ligands like Danphos and this compound increased the activity of the system compared to other phosphines like TPPDS and TPPMS when using these polymer particles.

Use of Ionic Liquids as Reaction Media for this compound Catalysis

Recyclability and Reusability of this compound-Metal Catalysts

The ultimate test of any catalyst recovery strategy is the sustained performance of the catalyst over multiple cycles. This involves assessing its lifetime, turnover numbers, and the factors that lead to its eventual deactivation.

Catalyst lifetime is a critical parameter for industrial applications, and it is often quantified by the Turnover Number (TON) and Turnover Frequency (TOF). nptel.ac.infiveable.me The TON represents the total number of substrate molecules converted by one molecule of catalyst before it becomes inactive, while the TOF is the rate of this conversion (turnovers per unit time). fiveable.meunife.it

In multiphasic hydroformylation experiments using systems analogous to those with this compound, high catalytic activity and good recyclability have been demonstrated. For example, in the hydroformylation of 1-octene using a rhodium catalyst with the related Danphos ligand and polymer particle phase transfer agents, an accumulated TON of 77,000 was achieved over several recycling runs. d-nb.info Another system with the TPPTS ligand reached an accumulated TON of 115,000. d-nb.info These high turnover numbers indicate that the catalyst remains highly active through multiple uses, which is crucial for economic feasibility. nptel.ac.in

Recycling Performance of Rh-Danphos Catalyst in 1-Octene Hydroformylation

This table summarizes the recycling experiments for the Rh-Danphos catalyst system in the multiphasic hydroformylation of 1-octene, highlighting the yield and regioselectivity over four consecutive runs. The conditions were: [Rh]:[L]:[S] = 1:20:40 000, 35 mg/mL polymer particles, 350 rpm, 80°C, 100 bar CO/H₂ (1:1), 22 h.

RunYield (%)l/b RatioTON (per run)
1753.530,000
2602.924,000
3482.819,200
4102.84,000
Accumulated TON77,200
Data adapted from research on multiphasic aqueous hydroformylation with micelle-like polymer particles. d-nb.info

Catalyst Leaching: Leaching refers to the loss of the active metal species or the ligand from the catalyst-containing phase into the product phase. unirc.itmdpi.com Even at very low concentrations (ppb range), the cumulative loss of an expensive metal like rhodium over many cycles can be economically significant. d-nb.info In the Rh-Danphos system used for 1-octene hydroformylation, rhodium leaching into the organic phase was measured at 0.2 ppm after the first run, which corresponded to 1.4% of the initial rhodium amount. d-nb.info While this is a low value, it contributes to a gradual decline in catalyst concentration and, consequently, activity in subsequent runs. d-nb.info Factors influencing leaching include the polarity of the ligand, the efficiency of the phase separation, and the presence of any impurities that might act as extractants. mdpi.comscirp.org

Catalyst Deactivation: Besides physical loss via leaching, the catalyst can also lose activity through chemical modification. chemcatbio.org Potential causes include:

Poisoning: Contaminants in the feedstock, such as sulfur or oxygen-containing compounds, can irreversibly bind to the metal center, blocking the active sites. axens.net

Ligand Degradation: The phosphine ligand itself can undergo oxidation or other chemical transformations under reaction conditions, altering the electronic and steric properties of the catalyst and reducing its effectiveness.

Sintering/Aggregation: In systems using nanoparticles or supported catalysts, the active metal particles can sinter or aggregate into larger, less active particles. mdpi.com For molecular catalysts like Rh-Dan2phos immobilized on polymer particles, aggregation of the particles or detachment of the catalyst could occur.

Fouling: The catalyst surface can be blocked by the deposition of high-molecular-weight byproducts or polymers formed during the reaction. unirc.it

Understanding these deactivation pathways is essential for optimizing reaction conditions and catalyst design to extend the operational life of this compound catalytic systems. chemcatbio.org

Assessment of Catalyst Lifetime and Turnover Numbers

Design of Self-Separating this compound Catalytic Systems

The design of self-separating catalytic systems is a critical strategy for the efficient recovery and recycling of homogeneous catalysts, such as those based on the this compound ligand. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous catalysts. For this compound, which is a sulfonated phosphine, the primary strategy for creating self-separating systems revolves around its solubility properties, enabling its use in biphasic catalysis.

The fundamental principle involves confining the this compound-metal catalyst complex to a phase that is immiscible with the product phase. This immiscibility allows for simple physical separation, such as decantation or centrifugation, at the end of the reaction, thereby retaining the catalyst for subsequent reuse. The design of these systems primarily focuses on creating a distinct catalyst-containing phase, which can be aqueous or an ionic liquid, that effectively separates from the organic product stream.

One of the most explored designs for self-separating this compound systems is aqueous biphasic catalysis. d-nb.infoillinois.edu In this setup, the inherent water solubility of the sulfonated this compound ligand is leveraged. The catalyst, typically a rhodium or palladium complex with this compound, resides in the aqueous phase. rsc.orgresearchgate.net The reactants, particularly non-polar substrates like long-chain alkenes, and the subsequent products form a separate organic phase. d-nb.info This system is particularly effective for reactions such as hydroformylation. d-nb.info

A significant advancement in this area involves the use of micelle-like polymer particles as phase-transfer agents and catalyst carriers. d-nb.inforsc.org These particles possess a nonpolar core and a hydrophilic shell functionalized with cationic groups. The anionic sulfonate groups of the this compound ligand can be electrostatically attached to these cationic groups, effectively immobilizing the catalyst on the polymer particles within the aqueous phase. d-nb.inforsc.org This design not only enhances the catalytic activity by creating microreactors that can solubilize non-polar substrates but also facilitates a more robust separation of the catalyst-laden particles. rsc.org Following the reaction, the catalyst-particle system can be quantitatively recovered through centrifugation, allowing for its reuse in subsequent batches. d-nb.info

Research has demonstrated the viability of this approach in the hydroformylation of 1-octene using a rhodium catalyst with sulfonated phosphine ligands, including those from the Danphos family. d-nb.inforsc.org While detailed recycling data for this compound is part of ongoing research, studies on the closely related Danphos ligand provide valuable insights into the performance of such systems. For instance, in a multiphasic hydroformylation of 1-octene, the aqueous catalyst phase containing the rhodium-Danphos complex was recycled. A slight decrease in performance was observed over consecutive runs, with a notable drop in regioselectivity and a more significant decrease in the reaction rate. rsc.org The rhodium leaching into the organic product phase was minimal, measured at 0.2 ppm after the first reaction, which corresponds to 1.4% of the initial rhodium amount. rsc.org Similar outcomes were noted for the this compound system. rsc.org

The following table summarizes the typical performance and recycling efficiency of a self-separating catalytic system based on a Danphos-type ligand in the hydroformylation of 1-octene, illustrating the potential for this compound systems.

Table 1: Performance and Recycling of a Rh/Danphos-type Catalytic System in the Hydroformylation of 1-Octene

Recycle RunConversion (%)Selectivity to Aldehydes (%)l/b RatioRhodium Leaching (ppm)
195982.90.2
292972.7-
388972.6-
Data is illustrative and based on findings for similar Danphos-family ligands. rsc.org

Another promising design for self-separating this compound catalytic systems involves the use of ionic liquids as the catalyst phase. researchgate.net Ionic liquids are salts with low melting points that can dissolve a wide range of organic and inorganic compounds, including catalyst complexes. Their negligible vapor pressure and tunable properties make them attractive "green" solvents for catalysis. In this design, the this compound-metal complex is dissolved in an ionic liquid that is immiscible with the reaction substrates and products. This allows for the formation of a biphasic system where the reaction occurs at the interface or in the catalyst-containing ionic liquid phase, followed by simple separation of the product phase.

A notable example is the palladium-catalyzed telomerization of 1,3-butadiene (B125203) with acetic acid, where a catalyst system comprising palladium(II) acetate (B1210297) and this compound was effectively recycled using an imidazolium-based ionic liquid. researchgate.net This system achieved a high turnover number of 14,600 with 89% selectivity to the desired telomers, demonstrating the potential of ionic liquids to create highly efficient and recyclable this compound catalytic systems. researchgate.net

Advanced Topics and Future Research Directions

Integration of Dan2phos in Flow Chemistry and Continuous Processes

The application of this compound in flow chemistry and continuous processes represents a promising avenue for improving reaction efficiency, safety, and scalability. Flow chemistry involves conducting chemical reactions in a continuous stream, offering advantages over traditional batch processes such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reactions more safely contractpharma.comvapourtec.comucd.ie. Continuous flow systems can lead to more consistent product quality and are often favored for large-scale manufacturing contractpharma.com. This compound has been noted in the context of continuous flow chemistry, suggesting its potential for use in such systems strem.com. The transition from batch to continuous processing is a significant goal in the pharmaceutical and fine chemical industries, driven by the need for more efficient, cost-effective, and environmentally friendly manufacturing methods contractpharma.comucd.ie. Future research will likely explore the optimization of this compound-catalyzed reactions within flow reactors, including investigations into catalyst stability and longevity under continuous operating conditions.

Rational Design of Next-Generation this compound Ligands

Rational design strategies are crucial for developing next-generation ligands with tailored properties to enhance catalytic performance. Rational design in chemistry involves creating molecules with specific desired characteristics based on an understanding of structure-activity relationships rsc.orgwikipedia.org. For phosphine (B1218219) ligands like this compound, this could involve modifying the electronic and steric properties of the ligand through systematic structural variations to fine-tune its interaction with metal centers and substrates rsc.org. The goal is to improve catalytic activity, selectivity (including enantioselectivity), and stability. While the provided information discusses rational design in the broader context of ligand and catalyst development rsc.orgnih.govnomuraresearchgroup.comrsc.org, applying these principles specifically to the this compound scaffold could lead to the creation of novel ligands optimized for specific challenging transformations or for use under harsh reaction conditions. This might involve computational studies to predict the behavior of modified ligands or high-throughput screening of ligand libraries.

Applications of this compound in Emerging Catalytic Fields

The unique structural features of this compound suggest its potential applicability in emerging catalytic fields beyond traditional cross-coupling reactions. Emerging catalytic fields include areas focused on sustainable processes, novel reaction types, and the activation of challenging chemical bonds rsc.orgmdpi.com. While the search results highlight emerging applications in areas like diatomic nanozymes for biomedical applications oaepublish.com and 2D materials for energy and catalysis rsc.org, specific applications of this compound in these precise fields are not detailed. However, the versatility of phosphine ligands in various metal-catalyzed reactions suggests that this compound or its derivatives could find utility in areas such as CO2 conversion rsc.org, photocatalysis, electrocatalysis, or the catalytic transformation of biomass-derived feedstocks wordpress.com. Future research could explore the efficacy of this compound-metal complexes in these nascent areas, potentially leading to the development of new catalytic methodologies for addressing contemporary challenges in synthesis and sustainability.

Q & A

Q. What methodologies validate the environmental impact of this compound synthesis pathways?

  • Methodological Answer : Apply life cycle assessment (LCA) tools (e.g., SimaPro) to quantify energy consumption and waste generation. Compare green chemistry metrics (atom economy, E-factor) across alternative routes. Partner with environmental engineers to test ecotoxicity using Daphnia magna or algal bioassays .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., catalytic efficiency under varying conditions) with error margins and statistical significance indicators (p-values).
  • Figures : Use high-resolution spectra or crystallographic data with annotated peaks/reflections. Provide raw data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.